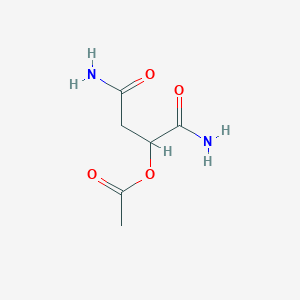
1,4-Diamino-1,4-dioxobutan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-1,4-dioxobutan-2-yl acetate is a chemical compound with a unique structure that includes both amino and oxo groups
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diamino-1,4-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of succinic acid derivatives with amines under controlled conditions. For instance, the catalytic hydrogenation of succinic acid dinitrile in the presence of specific catalysts can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
1,4-Diamino-1,4-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
科学研究应用
1,4-Diamino-1,4-dioxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 1,4-diamino-1,4-dioxobutan-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
1,4-Diaminobutane: This compound shares a similar structure but lacks the oxo groups.
1,4-Diamino-2-butyne: Another related compound with a different arrangement of functional groups.
属性
CAS 编号 |
89073-63-2 |
|---|---|
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
(1,4-diamino-1,4-dioxobutan-2-yl) acetate |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)12-4(6(8)11)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H2,8,11) |
InChI 键 |
RKTYTPVGYPZVJH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(CC(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
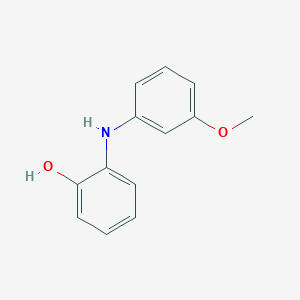
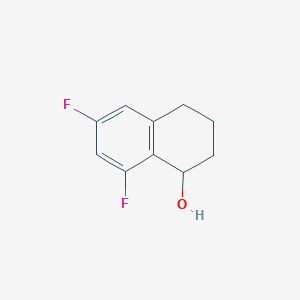
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

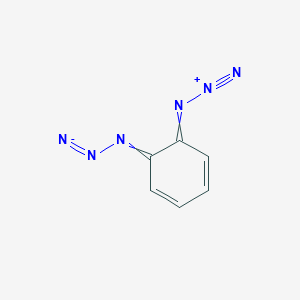
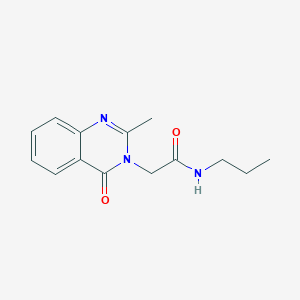
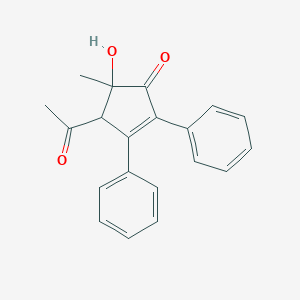
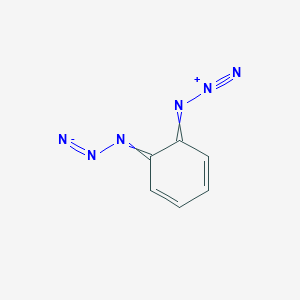
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)

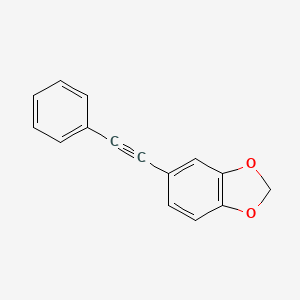
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
